molecular formula C17H29NO B5116027 5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine

5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine

Cat. No.: B5116027
M. Wt: 263.4 g/mol
InChI Key: FWTNOUVPYBYOJA-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenoxy)-N,N-diethylpentan-1-amine is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at positions 3 and 5, attached to a pentan-1-amine backbone with diethyl substitutions on the nitrogen atom. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine typically involves the reaction of 3,5-dimethylphenol with N,N-diethylpentan-1-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with the amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenoxy)-N,N-diethylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenoxy group.

Scientific Research Applications

5-(3,5-Dimethylphenoxy)-N,N-diethylpentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The phenoxy group may play a crucial role in binding to these targets, while the diethylpentan-1-amine backbone provides structural stability and enhances the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dimethylphenoxy)-N,N-diethylpentan-1-amine is unique due to its specific substitution pattern and the presence of the diethylpentan-1-amine backbone. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

5-(3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-5-18(6-2)10-8-7-9-11-19-17-13-15(3)12-16(4)14-17/h12-14H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTNOUVPYBYOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCOC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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